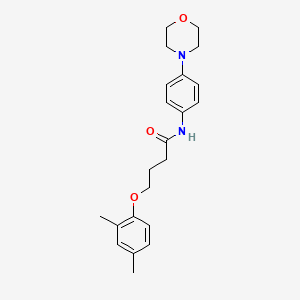
4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, also known as DMXB-A, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
Research on similar compounds has been focused on developing neurokinin-1 (NK1) receptor antagonists, which are significant for their potential in treating emesis and depression. For example, one study describes an orally active, water-soluble NK1 receptor antagonist with high efficacy in preclinical tests for emesis and depression (Harrison et al., 2001).
Anticonvulsant Activity
Another area of interest is the synthesis and evaluation of new hybrid compounds derived from specific amides for their anticonvulsant activity. These hybrids combine elements from known antiepileptic drugs and have shown broad spectra of activity across preclinical seizure models, indicating the potential for developing new therapeutic agents (Kamiński et al., 2015).
Organic Synthesis and Catalysis
Research also delves into the synthesis techniques and catalytic applications of compounds containing morpholine and related structures. This includes exploring palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating the flexibility of these compounds in synthetic organic chemistry and potential pharmaceutical applications (Wan et al., 2002).
Photopolymerization and Material Science
In material science, novel compounds are investigated for their application in photopolymerization resist systems, aiming for environmentally friendly solutions. For instance, a study on a water-soluble photoinitiator indicates the importance of such compounds in developing "green" and efficient polymerization processes (Kojima et al., 1998).
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-5-10-21(18(2)16-17)27-13-3-4-22(25)23-19-6-8-20(9-7-19)24-11-14-26-15-12-24/h5-10,16H,3-4,11-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZLOVTYTZQVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

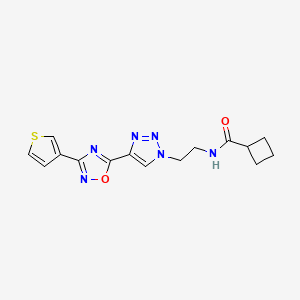
![N-[3-(dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide](/img/structure/B2730360.png)

![6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2730362.png)
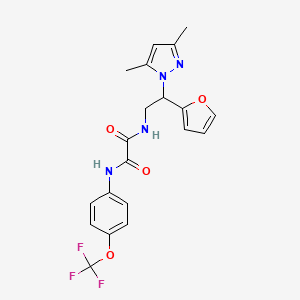
![N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B2730366.png)
![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)

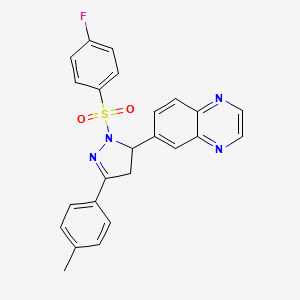
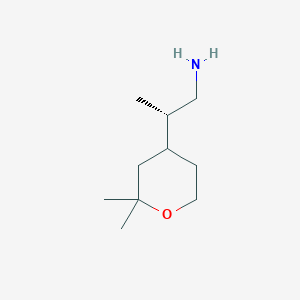

![Exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/no-structure.png)
![4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid](/img/structure/B2730378.png)
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)